
3,5-Dimethoxyphenylboronic acid
Overview
Description
3,5-Dimethoxyphenylboronic acid is an organic compound with the molecular formula C8H11BO4. It is a boronic acid derivative characterized by the presence of two methoxy groups attached to the phenyl ring. This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,5-Dimethoxyphenylboronic acid can be synthesized through several methods. One common approach involves the borylation of 3,5-dimethoxyphenyl halides using bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction typically occurs under mild conditions, such as room temperature, and in the presence of a base like potassium carbonate .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions: 3,5-Dimethoxyphenylboronic acid primarily undergoes substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions. It can also participate in cyanation reactions catalyzed by rhodium and other transition metals .
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.
Cyanation: Rhodium catalysts and N-cyano-N-phenyl-p-methylbenzenesulfonamide as the cyanating agent.
Major Products:
Suzuki-Miyaura Coupling: Formation of biaryl compounds.
Cyanation: Formation of aryl nitriles.
Scientific Research Applications
Organic Synthesis
3,5-Dimethoxyphenylboronic acid serves as a crucial reactant in several coupling reactions:
- Palladium-Catalyzed Reactions : It is extensively used in Suzuki-Miyaura coupling reactions, which are fundamental for forming carbon-carbon bonds. This reaction allows for the synthesis of various aryl alkenes and complex organic molecules .
- Preparation of Benzopyranone Derivatives : The compound has been employed to synthesize benzopyranone derivatives that act as positive modulators of GABAA receptors, potentially contributing to the development of new therapeutic agents for neurological conditions .
- Three-Component Coupling : It participates in three-component coupling reactions catalyzed by palladium, facilitating the formation of diverse aryl compounds .
Biological Applications
Research has highlighted the potential biological activities associated with derivatives of this compound:
- Inhibitors of Farnesyl Pyrophosphate Synthase : The compound has been investigated as a precursor for bisphosphonate inhibitors targeting human farnesyl pyrophosphate synthase, which plays a role in cholesterol biosynthesis and cancer progression .
- Synthesis of Flavonoids : In studies involving chromones and flavonoids, this compound has been used to achieve high enantioselectivity in the synthesis of flavanones, demonstrating its utility in producing compounds with potential antioxidant properties .
Case Study 1: Palladium-Catalyzed Asymmetric Conjugate Addition
In a study published by the National Center for Biotechnology Information (NCBI), researchers explored the use of this compound in asymmetric conjugate additions. The compound achieved an enantioselectivity of 95%, showcasing its effectiveness in forming chiral centers in organic molecules .
Reaction Type | Yield (%) | Enantioselectivity (%) |
---|---|---|
Palladium-Catalyzed Addition | 90 | 95 |
Three-Component Coupling | Varied | High |
Case Study 2: Synthesis of Pyrrolo[2,3-b]pyridine Derivatives
Another significant application was demonstrated in synthesizing pyrrolo[2,3-b]pyridine derivatives. Utilizing this compound allowed researchers to successfully perform regioselective Suzuki coupling reactions that resulted in novel compounds with potential pharmacological activity .
Mechanism of Action
The mechanism of action of 3,5-Dimethoxyphenylboronic acid in Suzuki-Miyaura coupling involves the formation of a palladium complex with the boronic acid. This complex undergoes transmetalation with an aryl halide, followed by reductive elimination to form the desired biaryl product. The methoxy groups on the phenyl ring enhance the reactivity and stability of the boronic acid, facilitating efficient coupling reactions .
Comparison with Similar Compounds
- 2,4-Dimethoxyphenylboronic acid
- 2,6-Dimethoxyphenylboronic acid
- 3,4-Dimethoxyphenylboronic acid
Comparison: 3,5-Dimethoxyphenylboronic acid is unique due to the positioning of the methoxy groups, which influences its reactivity and selectivity in chemical reactions. Compared to its isomers, it often exhibits higher reactivity in Suzuki-Miyaura coupling due to the electronic effects of the methoxy groups .
Biological Activity
3,5-Dimethoxyphenylboronic acid (DMBA) is a boronic acid derivative that has garnered attention in various fields of biological research due to its unique chemical properties and potential therapeutic applications. This article provides an in-depth examination of its biological activity, including relevant case studies, research findings, and data tables.
- Molecular Formula : C₈H₁₁BO₄
- Molecular Weight : 181.98 g/mol
- CAS Number : 192182-54-0
- Melting Point : 205-207 °C
Boronic acids, including DMBA, are known to interact with biological molecules through reversible covalent bonding. This property enables them to modulate various biological pathways, particularly in the context of enzyme inhibition and receptor interactions.
Interaction with Insulin
A computational study has highlighted the interaction between boronic acids and insulin, suggesting that DMBA may stabilize insulin's conformation. The binding energy and interaction dynamics were evaluated using molecular docking simulations, revealing that DMBA could potentially enhance insulin’s stability by forming favorable interactions with key residues in the insulin molecule .
Enzyme Inhibition
DMBA has shown promise as an inhibitor of various enzymes:
- Tyrosinase Inhibition : Research indicates that DMBA exhibits significant tyrosinase inhibitory activity. It was found to have an IC50 value of 11.3 µM, making it more potent than some known inhibitors .
Anticancer Activity
Studies have demonstrated that DMBA can influence cancer cell proliferation:
- Cell Cycle Regulation : DMBA has been implicated in modulating cell cycle progression and apoptosis in cancer cells. Its effects on signaling pathways such as PI3K/Akt/mTOR have been documented, indicating a potential role in cancer therapy .
Case Studies
- Insulin Stabilization Study :
- Tyrosinase Inhibition Study :
Data Summary
Property | Value |
---|---|
Molecular Formula | C₈H₁₁BO₄ |
Molecular Weight | 181.98 g/mol |
Melting Point | 205-207 °C |
Tyrosinase IC50 | 11.3 µM |
Insulin Binding Affinity | High (specific values not disclosed) |
Properties
IUPAC Name |
(3,5-dimethoxyphenyl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BO4/c1-12-7-3-6(9(10)11)4-8(5-7)13-2/h3-5,10-11H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUIURRYWQBBCCK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)OC)OC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90402559 | |
Record name | 3,5-Dimethoxyphenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90402559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
192182-54-0 | |
Record name | 3,5-Dimethoxyphenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90402559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3,5-dimethoxyphenyl)boronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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